molecular formula C21H30O2 B073934 Pregn-5-ene-3,20-dione CAS No. 1236-09-5

Pregn-5-ene-3,20-dione

Cat. No. B073934
CAS RN: 1236-09-5
M. Wt: 314.5 g/mol
InChI Key: MNRHZPCIEGLWGK-LEKSSAKUSA-N
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Description

Pregn-5-ene-3,20-dione is a C21-steroid that is pregnane which contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 . It is a 20-oxo steroid, a C21-steroid, and a 3-oxo-Delta (5)-steroid . It derives from a hydride of a pregnane .


Synthesis Analysis

Pregn-5-ene-3,20-dione can be synthesized from pregnenolone . Three kinds of derivatives, 16alpha, 17alpha-epoxy-6-methylene-pregn-4-ene-3,20-dione (EMPD I), 16alpha, 17alpha-epoxy-6-methyl-pregn-4,6-diene-3,20-dione (EMPD II) and 16alpha, 17alpha-epoxy-6-methyl-pregn-4-ene-3, 20-dione (EMPD III) were synthesized .


Molecular Structure Analysis

The molecular formula of Pregn-5-ene-3,20-dione is C21H30O2 . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Pregnenolone can be converted to isoprogesterone (pregn-5-ene-3,20-dione) by Δ 5-3β-hydroxysteroid dehydrogenase (3βHSD), whereafter isoprogesterone is isomerized to progesterone (pregn-4-ene-3,20-dione) under the action ofΔ 5-Δ 4-ketosteroid isomerase (3KSI) .


Physical And Chemical Properties Analysis

The molecular weight of Pregn-5-ene-3,20-dione is 314.5 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Progesterone Identification in Ovarian Blood : Simmer, Hilliard, and Archibald (1963) identified progesterone in the ovarian venous blood of rabbits, providing insight into its role in reproductive biology (Simmer, Hilliard, & Archibald, 1963).

  • Human Placental Enzyme Study : Edwards et al. (1976) studied the role of progesterone in human placenta, highlighting its importance in prenatal development (Edwards, O'Conner, Bransome, & Braselton, 1976).

  • Induction of Ovulation in Rats : Sridharan, Meyer, and Karavolas (1974) demonstrated that progesterone can induce ovulation in immature rats, underscoring its role in fertility (Sridharan, Meyer, & Karavolas, 1974).

  • Progesterone Oxidation Research : Barton and Doller (1991) investigated the oxidation of progesterone, contributing to the understanding of its chemical properties (Barton & Doller, 1991).

  • Enzyme Characterization in Digitalis lanata : Finsterbusch et al. (1999) studied an enzyme in Digitalis lanata that converts pregnenolone to progesterone, providing insights into plant steroid metabolism (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).

  • Bovine Luteal Tissue Study : Sasser and Cupps (1969) measured the conversion rates of progesterone in bovine luteal homogenates, contributing to veterinary endocrinology (Sasser & Cupps, 1969).

  • Isomerase Activities in Beef Adrenal Cortex : Ewald, Werbin, and Chaikoff (1964) partially separated isomerases acting on progesterone in beef adrenal cortex, aiding in the understanding of adrenal gland function (Ewald, Werbin, & Chaikoff, 1964).

  • Progesterone Receptor Study in Human Mammary Carcinoma : Pichon and Milgrom (1977) characterized the progesterone receptor in human mammary carcinoma, which is significant for breast cancer research (Pichon & Milgrom, 1977).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Most of the current research on progesterone in plants is limited to the physiological level, and more molecular level research is needed to clarify progesterone signaling pathways .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHZPCIEGLWGK-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318941
Record name Pregn-5-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregn-5-ene-3,20-dione

CAS RN

1236-09-5
Record name Pregn-5-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-5-ene-3,20-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12875
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12875
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Record name Pregn-5-ene-3,20-dione
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Record name pregn-5-ene-3,20-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
BN Sridharan, RK Meyer, HJ Karavolas - Reproduction, 1974 - rep.bioscientifica.com
The facilitative effects of certain progestational steroids on ovulation were investigated by using 25-day-old female rats which had been treated on Day 22 with a non-ovulatory dose of …
Number of citations: 20 rep.bioscientifica.com
W Ewald, H Werbin, IL Chaikoff - Steroids, 1964 - Elsevier
Two distinct Δ 5 -3-ketosteroid isomerases, one acting on the androst-5-ene-3,17-dione and the other on pregn-5-ene-3,20-dione, were demonstrated in beef adrenal cortex …
Number of citations: 29 www.sciencedirect.com
T KOMENO, H WAKABAYASHI… - Chemical and …, 1969 - jstage.jst.go.jp
pound m (18—H)(19-11)(21-11)(if-cm)(COOMe)(H)(Ph—H) 11 250.5 (11,070) 9.28 8.82 7.88 8.14 6.77 s 111 251 (10,830) 9.31 3.33 7.87 3.17 6.34 7.03 s 17 244.5 (14,920) 9.28 8.92 …
Number of citations: 2 www.jstage.jst.go.jp
DP Edwards, JL O'Conner, ED Bransome Jr… - Journal of Biological …, 1976 - Elsevier
3beta-Hydroxypregn-5-en-20-one (pregnenolone) and NAD+ were incubated with a solubilized preparation of the coupled enzyme 3beta-hydroxysteroid:NAD(P) oxidoreductase-3-…
Number of citations: 33 www.sciencedirect.com
AB Kadam, BM Gaykar - Int J Pharm Sci Res, 2017 - researchgate.net
There are some herbal contraceptives that have the property to avoid the embryo implantation. Trigonella foenum-graecum Linn. is used in folk medicine as alcoholic and aqueous …
Number of citations: 1 www.researchgate.net
H Werbin, W Ewald, IL Chaikoff - Biochimica et Biophysica Acta (BBA) …, 1965 - Elsevier
In systems in vitro in which metabolic transformations of steroids are studied, the substrates, either in the solid state or dissolved in a polar lipid solvent, are added to the enzyme-…
Number of citations: 3 www.sciencedirect.com
V FANTL, M BOOTH, CH Gray - Journal of Endocrinology, 1973 - joe.bioscientifica.com
Pregn-5-ene-3α, 16α,20α-triol in amounts from 50 to 220 μg/24 h was found in the urine of normal adult men and women. Excretion within this range was also found in five adult women …
Number of citations: 15 joe.bioscientifica.com
RM Kanojia, P Ostrowski, DW Hahn… - Journal of Medicinal …, 1975 - ACS Publications
The 17a-ethyl-substituted analogs of thetwo epimeric 20-dihydroprogesterones, allopregnanedione and pregn-5-ene-3, 20-dione, were synthesized and evaluated fortheir possible oral …
Number of citations: 7 pubs.acs.org
BN Sridharan, RK Meyer, HJ Karavolas - Reproduction, 1974 - rep.bioscientifica.com
Progesterone and pregn-5-ene-3,20-dione, the proposed intermediate between pregnenolone and progesterone in the rat ovary, were able to overcome the phenobarbital (PB)-…
Number of citations: 8 rep.bioscientifica.com
F Abyar, H Farrokhpour, M Tabrizchi - Structural Chemistry, 2015 - Springer
Gas phase ionization energies of some important biological active unsaturated steroids, known as active molecules in biology, were calculated using an expensive ab initio method for …
Number of citations: 11 link.springer.com

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